![molecular formula C8H10N2O2 B14661273 Urea, [(4-hydroxyphenyl)methyl]- CAS No. 51749-20-3](/img/structure/B14661273.png)
Urea, [(4-hydroxyphenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, [(4-hydroxyphenyl)methyl]- is a derivative of urea where a hydroxyphenylmethyl group is attached to the nitrogen atom of the urea molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives, including Urea, [(4-hydroxyphenyl)methyl]-, typically involves the nucleophilic addition of amines to isocyanates. One efficient method is the reaction of amines with potassium isocyanate in water, which avoids the use of organic co-solvents and provides high yields with high chemical purity . This method is environmentally friendly and suitable for large-scale production.
Industrial Production Methods
Industrial production of urea derivatives often involves the reaction of isocyanates or carbamoyl chlorides with ammonia. The isocyanates and carbamoyl chlorides can be generated by reacting the corresponding amine with phosgene . Although this method is not environmentally friendly, it is widely used due to its efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, [(4-hydroxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted urea derivatives .
Applications De Recherche Scientifique
Urea, [(4-hydroxyphenyl)methyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of Urea, [(4-hydroxyphenyl)methyl]- involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyphenylmethyl group enhances its binding affinity to specific proteins and enzymes, making it a potent inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea: The parent compound, widely used in fertilizers and industrial applications.
Thiourea: Similar structure but contains sulfur instead of oxygen, used in pharmaceuticals and agriculture.
N-Substituted Ureas: A broad class of compounds with various substituents on the nitrogen atom, used in agrochemicals and pharmaceuticals.
Uniqueness
Urea, [(4-hydroxyphenyl)methyl]- is unique due to the presence of the hydroxyphenylmethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, reactivity, and binding affinity to biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
51749-20-3 |
|---|---|
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
(4-hydroxyphenyl)methylurea |
InChI |
InChI=1S/C8H10N2O2/c9-8(12)10-5-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H3,9,10,12) |
Clé InChI |
RMNFFQDWTLQABV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


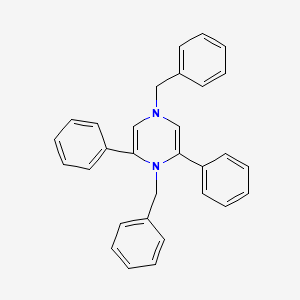
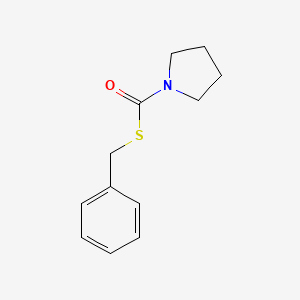
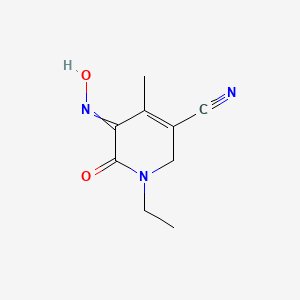
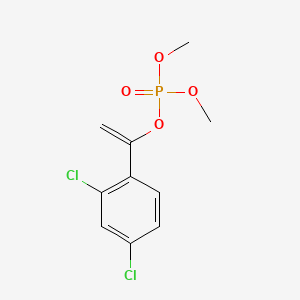
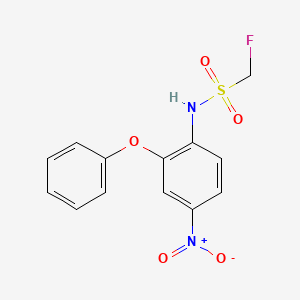
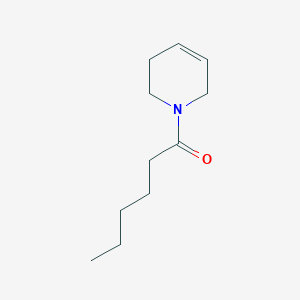
![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)
![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)






